![molecular formula C14H19NO B1634736 4-Methyl-1-(3-methylbenzoyl)piperidine](/img/structure/B1634736.png)
4-Methyl-1-(3-methylbenzoyl)piperidine
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Description
4-Methyl-1-(3-methylbenzoyl)piperidine is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-(3-methylbenzoyl)piperidine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.
Key Findings:
- Pharmaceutical Intermediate: The compound is explored for its potential therapeutic properties, particularly in developing drugs targeting central nervous system disorders due to its piperidine core, which is known for neuroactive properties .
Biological Research
This compound has been utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to act as a molecular probe makes it valuable for investigating cellular pathways.
Case Studies:
- Enzyme Inhibition Studies: Research has shown that derivatives of piperidine compounds can inhibit specific enzymes relevant to disease pathways, such as proteases involved in viral replication .
Study | Target | Result |
---|---|---|
Inhibition of M pro | SARS-CoV-2 | Moderate inhibitory activity observed |
Antiproliferative Activity | Cancer Cell Lines | IC50 values ranging from 19.9 to 75.3 µM |
Material Science
The compound's stability and reactivity allow it to be used in developing new materials, including polymers and coatings. Its structural characteristics can lead to enhanced performance in various applications.
Applications:
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-15(9-7-11)14(16)13-5-3-4-12(2)10-13/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
HIWIWBZYRVUYPQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.